Sodium telluride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodiotellanylsodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRWPMGRGIILKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

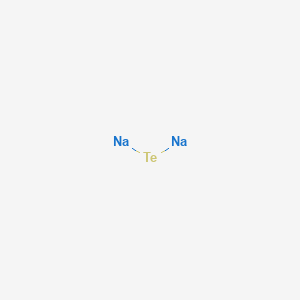

Canonical SMILES |

[Na][Te][Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894843 | |

| Record name | Disodium telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12034-41-2 | |

| Record name | Sodium telluride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium telluride (Na2Te) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium telluride (Na2Te) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Sodium Telluride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium telluride (Na₂Te) is an inorganic salt with significant applications in organic synthesis and materials science. This document provides a comprehensive overview of the known physical properties of this compound, including its crystal structure, thermodynamic properties, and solubility. Detailed experimental protocols for the synthesis and characterization of this highly reactive compound are presented to ensure safe and effective handling. Furthermore, this guide illustrates key structural and reactive pathways of this compound through detailed diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a binary chalcogenide composed of sodium cations (Na⁺) and telluride anions (Te²⁻).[1] It is a valuable reagent in synthetic chemistry, primarily utilized as a reducing agent and as a source of the telluride nucleophile for the synthesis of organotellurium compounds.[2] Despite its utility, this compound is notoriously challenging to handle due to its extreme sensitivity to air and moisture, which leads to rapid decomposition.[1][3] A thorough understanding of its physical properties is therefore critical for its effective use in research and development. This guide aims to provide a detailed technical overview of these properties for professionals in the chemical and pharmaceutical sciences.

Physical and Chemical Properties

This compound is a white, hygroscopic powder when pure.[1][4] However, due to its rapid oxidation upon exposure to air, it typically appears as a purple or dark gray solid.[1][3] This oxidation proceeds initially to form polytellurides (Na₂Teₓ where x > 1) and ultimately elemental tellurium.[1]

Data Presentation: Key Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | References |

| Molecular Formula | Na₂Te | - | [1] |

| Molar Mass | 173.58 | g/mol | [1][4] |

| Appearance | White, hygroscopic powder (pure); typically purple or dark gray | - | [1][4][5] |

| Crystal Structure | Antifluorite | - | [1] |

| Density | 2.90 | g/cm³ | [1][4][5] |

| Melting Point | 953 | °C | [1][2][4][5] |

| Boiling Point | Not applicable | - | [5] |

| Solubility in Water | Very soluble | - | [1][2][4][5] |

Crystal Structure

This compound adopts the antifluorite crystal structure.[1] In this arrangement, the positions of the cations and anions are reversed relative to the fluorite (CaF₂) structure. Each telluride (Te²⁻) anion is located at the center of a cube and is surrounded by eight sodium (Na⁺) cations at the corners. Conversely, each sodium ion is coordinated to four telluride ions in a tetrahedral geometry.[1]

References

Synthesis of Sodium Telluride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of sodium telluride (Na₂Te) from elemental tellurium and sodium. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a reagent in organic synthesis. The document details the primary synthetic methodologies, presents quantitative data in a structured format, and outlines the necessary safety and handling protocols.

This compound is a versatile but challenging compound due to its extreme sensitivity to air and moisture.[1] When pure, it is a colorless or white powder, but it typically appears purple or dark gray due to rapid oxidation upon air exposure, which forms polytellurides (Na₂Teₓ) and elemental tellurium.[1] Its primary application in organic chemistry is as a reducing agent and as a source of the telluride nucleophile for creating organotellurium compounds.[1]

Core Synthesis Methodology: Direct Reaction of Elements

The most common and direct method for preparing this compound is the reduction of elemental tellurium with sodium metal.[1] This reaction is typically performed in an anhydrous solvent under a strictly inert atmosphere to prevent the immediate oxidation of the product.[2]

Method A: Synthesis in Liquid Ammonia

The reaction between sodium and tellurium proceeds efficiently in liquid ammonia at low temperatures.[2][3] This is the most frequently cited method for laboratory-scale synthesis. In this process, sodium metal dissolves in liquid ammonia to form a characteristic blue solution containing solvated electrons, which then react with suspended tellurium powder.[2][4] The resulting this compound precipitates as a white solid, as it is largely insoluble in liquid ammonia.[2][5]

Method B: Synthesis in Dimethylformamide (DMF)

An alternative to liquid ammonia is the use of aprotic polar solvents like dry dimethylformamide (DMF).[2] This method allows the reaction to be conducted at elevated temperatures, which can significantly reduce the reaction time for small-scale preparations.[2]

Alternative Synthetic Protocols

While the direct reaction of sodium and tellurium is a primary method, other reducing agents can be employed to generate the telluride anion from elemental tellurium. These methods can offer advantages in terms of milder reaction conditions or simpler experimental setups.

-

Reduction with Sodium Borohydride (NaBH₄) : A common and milder alternative involves the reduction of tellurium with sodium borohydride in a solvent like DMF or water.[6][7][8] This method avoids the use of highly reactive sodium metal.

-

Reduction with Rongalite® : Sodium formaldehyde sulfoxylate (Rongalite®) can reduce tellurium in an aqueous sodium hydroxide solution.[2]

-

Reduction with Hydrazine Hydrate : In the presence of sodium hydroxide, hydrazine hydrate can be used to reduce tellurium powder in DMF at moderate temperatures.[2]

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the quantitative data for the various methods of synthesizing this compound, providing a clear comparison of reaction conditions.

| Method | Reducing Agent | Tellurium (Te) | Solvent | Temperature | Reaction Time | Reference |

| Direct Reaction (A) | Sodium (Na) | 1.0 eq | Liquid Ammonia | Dry ice/acetone bath | ~3 hours (for 43 mmol scale) | [2] |

| Direct Reaction (B) | Sodium (Na) | 1.0 eq | Dimethylformamide | 110 °C | 15 minutes (for 2.3 mmol scale) | [2] |

| Alternative 1 | Sodium Borohydride (NaBH₄) | 1.0 eq | Dimethylformamide | 80 °C | 1 hour | [6][8] |

| Alternative 2 | Rongalite® | 1.0 eq | Aqueous NaOH | Water bath | 30 minutes | [2] |

| Alternative 3 | Hydrazine Hydrate | 1.0 eq | Dimethylformamide | 50 - 60 °C | 3 hours | [2] |

Experimental Protocols

Key Experiment: Synthesis of this compound via Direct Reaction in Liquid Ammonia

This protocol is adapted from established procedures for the reaction of elemental sodium and tellurium in liquid ammonia.[2]

Materials and Equipment:

-

Elemental Tellurium (Te), powder

-

Sodium (Na) metal, clean pieces

-

Anhydrous liquid ammonia (NH₃)

-

Dry ice/acetone bath

-

Two-necked round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Ammonia condenser or cold finger

Procedure:

-

System Preparation : Assemble the two-necked flask with a magnetic stir bar, a gas inlet, and an outlet leading to a bubbler. The system must be thoroughly dried and purged with an inert gas (Nitrogen or Argon) to remove all air and moisture.[2]

-

Reagent Addition : Under a positive pressure of inert gas, add clean sodium metal (2.0 eq) to the flask.

-

Ammonia Condensation : Cool the flask using a dry ice/acetone bath. Connect the gas inlet to an anhydrous ammonia source and condense approximately 100 mL of liquid ammonia into the flask. The sodium will dissolve to form a deep blue solution.[2]

-

Tellurium Addition : While stirring the blue sodium-ammonia solution, carefully add powdered elemental tellurium (1.0 eq, e.g., 2.7 g, 21.5 mmol) in one portion.[2]

-

Reaction : Continue stirring the mixture at dry ice/acetone temperature. The reaction is complete when the blue color of the solvated electrons fades, and a suspension of white, solid this compound is formed.[2] This process may take several hours.

-

Product Isolation/Use : The resulting suspension of Na₂Te can be used directly by adding other reagents. Alternatively, the ammonia can be carefully evaporated under a stream of inert gas, leaving behind the solid white Na₂Te product.[2] The solid must be stored and handled under strictly anaerobic and anhydrous conditions.[2][9]

Mandatory Visualizations

Reaction Scheme and Workflows

The following diagrams illustrate the chemical reaction and experimental workflows for the synthesis of this compound.

Caption: Chemical reaction scheme for this compound synthesis.

Caption: Workflow for the synthesis of Na₂Te in liquid ammonia.

Caption: Overview of synthetic pathways to this compound.

Safety, Handling, and Storage

The handling of this compound requires stringent safety protocols due to its reactivity and toxicity.

-

Air and Moisture Sensitivity : Na₂Te decomposes rapidly in air and reacts with water.[1][10] All handling and storage must be conducted under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2][10]

-

Toxicity : Tellurium compounds are toxic.[11] Inhalation, ingestion, or skin contact should be avoided.[12] Exposure can lead to symptoms such as a metallic taste and a characteristic garlic-like odor on the breath and sweat.[13]

-

Personal Protective Equipment (PPE) : Appropriate PPE, including safety goggles, rubber gloves, and a lab coat, is mandatory.[10][11] For handling the powder outside of a contained system, a NIOSH-approved respirator is necessary.[10]

-

Storage : Store this compound in a tightly sealed container in a cool, dry, and inert environment, away from moisture and acids.[9][10]

-

Spills and Disposal : In case of a spill, wear appropriate protective equipment, isolate the area, and vacuum the spill using a HEPA filter.[10] Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. chemedx.org [chemedx.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An Efficient Method for the Selective Syntheses of this compound and Symmetrical Diorganyl Tellurides and the Investigation of Reaction Pathways [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. An Efficient Method for the Selective Syntheses of this compound and Symmetrical Diorganyl Tellurides and the Investigation of Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. materion.com [materion.com]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Sodium Telluride (Na₂Te)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium telluride (Na₂Te) is an inorganic compound that has garnered interest in various fields, including materials science and organic synthesis. A thorough understanding of its solid-state structure is fundamental to elucidating its physical and chemical properties and for its potential applications. This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of this compound, including a detailed, representative experimental protocol for its synthesis and crystallographic analysis.

Crystal Structure and Properties

This compound crystallizes in a well-defined cubic structure. Key crystallographic and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Na₂Te |

| Crystal System | Cubic |

| Crystal Structure | Antifluorite (anti-CaF₂) |

| Space Group | Fm-3m (No. 225) |

| Lattice Parameter (a) | 7.33 Å |

| Formula Units (Z) | 4 |

| Calculated Density | 2.90 g/cm³ |

| Appearance | White crystalline powder (when pure) |

| Coordination Geometry | Tellurium (Te²⁻): 8-coordinate (cubic) |

| Sodium (Na⁺): 4-coordinate (tetrahedral) |

Table 1: Crystallographic and Physical Data for this compound.

In the antifluorite structure of this compound, the positions of the cations and anions are reversed relative to the fluorite (CaF₂) structure. The larger telluride anions (Te²⁻) form a face-centered cubic (FCC) lattice, while the smaller sodium cations (Na⁺) occupy all of the tetrahedral interstitial sites.[1] This arrangement results in a coordination number of 8 for the telluride ions, which are each surrounded by a cube of eight sodium ions. Conversely, each sodium ion is tetrahedrally coordinated to four telluride ions.[1]

Experimental Protocols

The determination of the crystal structure and lattice parameters of this compound requires careful synthesis of the material and subsequent analysis, typically by single-crystal X-ray diffraction.

Synthesis of this compound Single Crystals

This compound is highly sensitive to air and moisture, necessitating the use of inert atmosphere techniques (e.g., a glovebox or Schlenk line). A representative method for the synthesis of this compound suitable for single crystal growth is as follows:

Materials:

-

Tellurium powder (99.99% purity)

-

Sodium metal (99.9% purity)

-

Anhydrous liquid ammonia

Procedure:

-

Under an inert argon atmosphere, a precisely weighed amount of tellurium powder is placed in a three-necked flask equipped with a dry ice/acetone condenser.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Anhydrous ammonia is condensed into the flask to serve as the solvent.

-

Stoichiometric amounts of freshly cut sodium metal are slowly added to the stirring ammonia solution. The reaction is monitored by the disappearance of the characteristic blue color of dissolved sodium, indicating its consumption.

-

After the addition of sodium is complete, the reaction mixture is stirred for an additional 2 hours at -78 °C to ensure complete reaction.

-

The cooling bath is then removed, and the ammonia is allowed to slowly evaporate.

-

The resulting white, crystalline powder of this compound is then carefully collected and stored under an inert atmosphere. For single crystal growth, the slow evaporation of the ammonia can be controlled to promote the formation of small, well-defined crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal of this compound is selected under a microscope in an inert oil to prevent decomposition.

Instrumentation and Data Collection:

-

Diffractometer: A four-circle diffractometer equipped with a CCD or CMOS detector.

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å) from a microfocus X-ray tube.

-

Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential sample degradation.

-

Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data.

Structure Solution and Refinement:

-

The collected diffraction data are integrated and corrected for absorption effects.

-

The crystal structure is solved using direct methods or Patterson methods, which will reveal the positions of the tellurium and sodium atoms.

-

The structural model is then refined by full-matrix least-squares on F². This process refines the atomic positions, and anisotropic displacement parameters.

-

The final refined crystallographic data, including the lattice parameters, atomic coordinates, and displacement parameters, are then reported.

Logical Relationships in Crystallographic Analysis

The following diagram illustrates the logical workflow from synthesis to final structural determination.

Conclusion

This guide has provided a detailed overview of the crystal structure of this compound, which adopts the cubic antifluorite structure with a space group of Fm-3m and a lattice parameter of approximately 7.33 Å. The provided experimental protocols for synthesis and single-crystal X-ray diffraction offer a representative methodology for the determination of these crystallographic parameters. A clear understanding of the crystal structure of this compound is essential for researchers working with this compound and for the development of new materials and chemical transformations.

References

An In-Depth Technical Guide to the Air Sensitivity of Sodium Telluride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium telluride (Na₂Te) is a versatile reagent with significant applications in organic synthesis and materials science. However, its utility is often hampered by its extreme sensitivity to atmospheric conditions. This technical guide provides a comprehensive overview of the core principles governing the air sensitivity of this compound. It details the mechanisms of its decomposition in the presence of oxygen and moisture, outlines established protocols for its safe handling and storage, and presents methodologies for the quantitative analysis of its stability. This document is intended to serve as an essential resource for researchers, enabling the effective and safe utilization of this compound in their work.

Introduction to this compound

This compound is an inorganic salt with the chemical formula Na₂Te.[1] In its pure form, it is a white, crystalline, and hygroscopic powder.[2] It is a powerful reducing agent and a valuable source of the telluride dianion (Te²⁻), making it a key reagent in the synthesis of organotellurium compounds and various metal telluride materials, including semiconductor nanoparticles.[2]

The primary challenge in working with this compound lies in its pronounced reactivity with components of the atmosphere, namely oxygen and water.[1] This reactivity leads to rapid degradation of the compound, altering its chemical properties and diminishing its efficacy in chemical reactions. Understanding and mitigating this air sensitivity is paramount for its successful application.

Mechanisms of Air Sensitivity

The degradation of this compound in the presence of air is a multifaceted process involving reactions with both molecular oxygen and water vapor.

Reaction with Oxygen

When exposed to oxygen, this compound undergoes oxidation. This process does not typically terminate at a simple oxide but proceeds through a series of intermediates known as polytellurides. The overall reaction can be summarized as an initial oxidation of the telluride anion (Te²⁻) to form ditelluride (Te₂²⁻) and subsequently higher polytellurides (Teₓ²⁻, where x > 2). Ultimately, this process leads to the formation of elemental tellurium (Te) as a black or dark gray powder, which is often observed as a discoloration of the initially white this compound.[1]

The generalized reaction pathway is as follows:

-

Initial Oxidation: 2Na₂Te + O₂ → 2Na₂O + 2Te

-

Formation of Polytellurides: Na₂Te + (x-1)Te → Na₂Teₓ

While the precise kinetics of these reactions are not extensively documented in the literature, the color change from white to purple or dark gray is a clear qualitative indicator of oxidation.[1]

Reaction with Water (Hydrolysis)

This compound is highly hygroscopic and reacts readily with moisture from the air. The telluride ion is the conjugate base of the very weak acid, hydrogen telluride (H₂Te), and thus readily protonates in the presence of water. This reaction yields sodium hydrogen telluride (NaHTe) and sodium hydroxide (NaOH).[1]

The reaction is as follows:

Na₂Te + H₂O ⇌ NaHTe + NaOH

Sodium hydrogen telluride is more soluble than this compound and is itself susceptible to oxidation.[3] The formation of sodium hydroxide can also influence subsequent reactions and the overall stability of the material.

Quantitative Analysis of Stability

Quantifying the air sensitivity of this compound is crucial for determining its shelf-life and for quality control. While specific kinetic data for Na₂Te decomposition is scarce in publicly available literature, established analytical techniques can be employed to assess its stability.

Table 1: Potential Techniques for Quantitative Stability Analysis of this compound

| Analytical Technique | Principle | Information Obtained | Key Considerations |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] | Onset temperature of decomposition, mass loss due to volatilization of decomposition products, and overall thermal stability.[5] | Requires a TGA instrument with a well-controlled atmospheric inlet to introduce specific concentrations of oxygen and/or humidity. |

| Inert Gas Fusion / Combustion Analysis | The sample is heated in a furnace in a stream of inert gas or oxygen, and the evolved gases are measured. | Can determine the elemental composition (Na, Te) and quantify the oxygen content in a degraded sample. | Provides a snapshot of the sample's composition at a single point in time. |

| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that measures the elemental composition and chemical state of the elements within a material.[6] | Can be used to identify and quantify the different oxidation states of tellurium (Te²⁻, Te⁰, Te⁴⁺) on the surface of the sample, providing insight into the extent of oxidation.[6] | Analysis is limited to the near-surface region of the material. |

| UV-Vis Spectroscopy | Can be used to monitor the formation of polytellurides in solution, as they often exhibit characteristic absorption bands.[7] | Can provide kinetic data on the rate of decomposition in a solvent in the presence of air. | Requires dissolving the this compound, and the solvent can influence the decomposition pathway. |

Experimental Protocols

The handling and analysis of this compound necessitate the use of inert atmosphere techniques to prevent its degradation.

General Handling and Storage

All manipulations of solid this compound should be performed in an inert atmosphere, such as a glovebox or using a Schlenk line.[8]

-

Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically argon or nitrogen) with very low levels of oxygen and moisture (ideally <1 ppm). This is the preferred method for weighing and transferring the solid.[9]

-

Schlenk Line: A Schlenk line is a dual-manifold system that allows for the evacuation of air from glassware and subsequent backfilling with an inert gas. This technique is suitable for carrying out reactions and manipulations under an inert atmosphere.[8]

Storage: this compound should be stored in a tightly sealed container, preferably within a desiccator or a glovebox, in a cool, dark, and dry place.

Protocol for Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of elemental tellurium with sodium metal in liquid ammonia.[1]

Materials:

-

Sodium metal

-

Tellurium powder

-

Anhydrous liquid ammonia

-

Dry, oxygen-free solvent (e.g., THF, DMF) for subsequent reactions

-

Schlenk flask or a three-necked round-bottom flask equipped with a condenser and an inert gas inlet

Procedure:

-

Assemble the glassware and flame-dry it under vacuum to remove any adsorbed moisture.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense anhydrous ammonia into the flask.

-

Carefully add sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained, indicating the presence of solvated electrons.

-

Slowly add tellurium powder to the solution. The reaction is complete when the blue color disappears, and a white precipitate of this compound is formed.

-

The liquid ammonia can then be evaporated under a stream of inert gas, and the resulting this compound can be dissolved in a suitable dry, deoxygenated solvent for further use.

Protocol for Quantitative Analysis of Air Sensitivity using Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for assessing the stability of this compound under a controlled atmosphere.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a gas-switching capability.

-

Glovebox for sample preparation.

-

Hermetically sealed TGA pans.

Procedure:

-

Inside a glovebox, accurately weigh a small amount of this compound (typically 1-5 mg) into a hermetically sealed TGA pan.

-

Seal the pan to prevent air exposure during transfer to the TGA instrument.

-

Transfer the sealed pan to the TGA autosampler.

-

Program the TGA instrument with the desired temperature profile and atmospheric conditions. For example:

-

Isothermal analysis: Hold the sample at a constant temperature (e.g., 25 °C, 50 °C) under a controlled flow of a gas mixture (e.g., nitrogen with a specific concentration of oxygen and/or humidity).

-

Temperature ramp analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere to determine the onset temperature of decomposition.

-

-

Puncture the lid of the pan in situ using an automated lid-puncturing device immediately before the start of the analysis.

-

Monitor the change in mass of the sample as a function of time or temperature. A gain in mass would indicate oxidation, while a loss in mass could indicate the volatilization of decomposition products.

-

Analyze the resulting TGA curve to determine the rate of mass change and the temperature at which significant decomposition begins.[4]

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathways and the logical flow of handling air-sensitive compounds.

Caption: Decomposition pathways of this compound in air.

Caption: Workflow for handling air-sensitive this compound.

Conclusion

The high air sensitivity of this compound presents a significant challenge to its widespread use. However, a thorough understanding of its decomposition pathways in the presence of oxygen and moisture, coupled with the rigorous application of inert atmosphere handling techniques, can enable its successful and safe utilization. This guide has provided a detailed overview of these critical aspects, from the fundamental chemical reactions to practical experimental protocols. By adhering to these guidelines, researchers can minimize the degradation of this compound, ensuring the reliability and reproducibility of their experimental results. Further research into the precise kinetics of its decomposition would be invaluable for developing improved storage and handling strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. rsc.org [rsc.org]

- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 9. molan.wdfiles.com [molan.wdfiles.com]

Theoretical Examination of Sodium Telluride's Electronic Band Structure: A Technical Guide

Introduction to Sodium Telluride (Na₂Te)

This compound (Na₂Te) is an inorganic compound that crystallizes in the antifluorite structure, where sodium cations occupy the tetrahedral sites and tellurium anions form a face-centered cubic lattice.[1] This material has garnered interest for its potential applications stemming from its semiconductor properties. Accurate determination of its electronic band structure is crucial for understanding its electrical and optical characteristics. This guide provides an in-depth overview of the theoretical methods used to calculate the band structure of Na₂Te, summarizes key quantitative data from various computational studies, and outlines the typical workflow for such calculations.

Computational Methodologies

The primary theoretical framework for calculating the electronic structure of crystalline solids like Na₂Te is Density Functional Theory (DFT).[2][3] DFT provides a balance between computational cost and accuracy, making it a widely used method.[4] The accuracy of DFT calculations, however, is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body effects of electron interactions.[2]

Key Computational Details:

A typical ab initio calculation of the band structure involves a series of steps, starting from defining the crystal structure to post-processing the results. The methodologies cited in the literature for Na₂Te and similar compounds often employ the following approaches:

-

Software Packages: Calculations are commonly performed using established quantum chemistry codes such as ABINIT, Cambridge Sequential Total Energy Package (CASTEP), or Quantum ESPRESSO.[5][6][7]

-

Pseudopotentials: To simplify calculations, core electrons are often treated using pseudopotentials (norm-conserving or ultrasoft) or the projector-augmented wave (PAW) method, which significantly reduces the computational effort.[5]

-

Exchange-Correlation Functionals:

-

Local Density Approximation (LDA): This is one of the simplest approximations. While computationally efficient, it is known to underestimate lattice constants and, most notably, band gaps.[5][8]

-

Generalized Gradient Approximation (GGA): Functionals like PBE (Perdew-Burke-Ernzerhof) or PBEsol offer improvements over LDA by incorporating the gradient of the electron density.[5][6] They generally provide better structural parameters but still tend to underestimate band gaps.[2][9]

-

Hybrid Functionals: Functionals such as HSE06 incorporate a fraction of exact Hartree-Fock (HF) exchange, which can correct for the self-interaction error inherent in LDA and GGA, leading to more accurate band gap predictions.[10][11]

-

Tran-Blaha modified Becke–Johnson (TB-mBJ): This potential has shown success in predicting band gaps of various materials with accuracy comparable to more computationally expensive methods.[5][12]

-

-

Basis Sets: The electronic wavefunctions are typically expanded using a plane-wave basis set, which is defined by a kinetic energy cutoff value.[12]

-

Brillouin Zone Sampling: The electronic states are calculated at a discrete set of points (k-points) in the reciprocal space's first Brillouin zone. A dense mesh of k-points, often generated using the Monkhorst-Pack scheme, is required for accurate calculations of total energy and charge density.[2]

The general workflow for a band structure calculation is depicted below.

Calculated Structural and Electronic Properties

Theoretical studies have reported various values for the lattice constant and band gap of Na₂Te, with discrepancies arising from the different levels of theory applied.

Structural Parameters

The lattice constant is a fundamental property of a crystal. Theoretical values are typically optimized to find the minimum energy configuration and are then compared with experimental data.

| Compound | Method | Calculated Lattice Constant (Å) | Experimental Lattice Constant (Å) | Reference |

| Na₂Te | LDA | 7.209 | 7.32 | [8] |

| Na₂Te | LDA | 7.210 | - | [8] |

| Na₂S | GGA | 6.55 | 6.526 | [8] |

| Na₂Se | LDA | 6.764 | 6.81 | [8] |

Table 1: Comparison of theoretical and experimental lattice constants for Na₂Te and related compounds. The underestimation by LDA is a known systematic error.[8]

Electronic Band Gap

The band gap is a critical parameter for semiconductor applications. DFT calculations notoriously struggle with band gap accuracy, often requiring corrections or higher levels of theory.

| Compound | Method | Band Gap (eV) | Band Gap Type | Reference |

| Na₂Te | EV-GGA | ~2.2 | Indirect (Γ-X) | [5] |

| Na₂Te | TB-mBJ | ~2.8 | Indirect (Γ-X) | [5] |

| Na₂Te | SOC + TB-mBJ | ~2.5 | Indirect (Γ-X) | [5] |

Table 2: Calculated band gap energies for Na₂Te using different exchange-correlation functionals. EV-GGA is an Engel-Vosko generalized gradient approximation, and SOC refers to the inclusion of spin-orbit coupling.[5]

The choice of functional significantly impacts the predicted band gap. Standard approximations like LDA and GGA are known to severely underestimate the band gap, while more advanced methods like the TB-mBJ potential yield larger, more realistic values.[2][5] The inclusion of spin-orbit coupling (SOC) is also important for heavy elements like Tellurium and tends to reduce the calculated band gap.[5]

The relationship between different levels of theoretical approximation and their typical accuracy for band gap calculations is illustrated in the diagram below.

Conclusion

The theoretical calculation of the Na₂Te band structure is a powerful tool for predicting its electronic properties. The results are highly sensitive to the chosen computational methodology, particularly the exchange-correlation functional. While standard DFT methods like LDA and GGA provide a qualitative understanding, more advanced approaches such as hybrid functionals or the TB-mBJ potential are necessary for quantitative prediction of the band gap. The data indicates that Na₂Te is an indirect band gap semiconductor, a key characteristic for its potential use in various electronic and optoelectronic devices.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. docs.materialsproject.org [docs.materialsproject.org]

- 3. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. First-principles study of the electronic, elastic, and optical properties of ternary LiAlTe2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. #13 Finding the Electronic Structure of a Material Using a Band Structure (2) - Materials Square [materialssquare.com]

- 8. researchgate.net [researchgate.net]

- 9. sapub.org [sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. First principles study on the structural stability, mechanical stability and optoelectronic properties of alkali-based single halide perovskite compounds XMgI3 (X = Li/Na): DFT insight - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Telluride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium telluride (Na₂Te) is an inorganic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and reactivity. As a powerful reducing agent and a versatile precursor for the synthesis of a wide range of tellurium-containing compounds, Na₂Te plays a crucial role in organic synthesis, materials science, and potentially in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the history, discovery, properties, synthesis, and applications of this compound, tailored for a scientific audience.

History and Discovery

The history of this compound is intrinsically linked to the discovery of the element tellurium itself.

Discovery of Tellurium:

In 1782, the Austrian mineralogist Franz-Joseph Müller von Reichenstein, while investigating a gold ore from Transylvania, encountered a substance with unusual properties. After thorough investigation, he concluded it was a new element. His findings, however, were not widely recognized until 1798, when the German chemist Martin Heinrich Klaproth independently isolated and confirmed the new element, naming it "tellurium" after the Latin word tellus, meaning "earth".

First Synthesis of this compound:

While a definitive first synthesis of this compound is not explicitly documented with a specific date and discoverer, the foundational work on tellurium and its compounds was extensively carried out by the Swedish chemist Jöns Jacob Berzelius in the 1820s and 1830s. His comprehensive investigations into the chemistry of tellurium included the study of its reactions with alkali metals. Early research into sodium-tellurium complexes in liquid ammonia solutions provided the first quantitative insights into their nature. It is widely accepted within the scientific community that Berzelius was the first to synthesize this compound through the direct reaction of sodium and tellurium, a method that remains a fundamental approach to its preparation.

Physicochemical Properties

This compound is a white, crystalline solid when pure, though it often appears as a gray or purplish powder due to its high sensitivity to air and moisture, which causes oxidation to elemental tellurium.[1] It is a challenging material to handle due to its reactivity.

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | Na₂Te |

| Molar Mass | 173.58 g/mol |

| Appearance | White hygroscopic powder (pure) |

| Density | 2.90 g/cm³ |

| Melting Point | 953 °C (1747 °F; 1226 K) |

| Boiling Point | Decomposes |

| Solubility in Water | Very soluble, reacts |

| Crystal Structure | Antifluorite (cubic) |

| Oxidation State of Te | -2 |

Experimental Protocols: Synthesis of this compound

Several methods have been developed for the synthesis of this compound, ranging from the historical direct reaction to more modern approaches utilizing milder reducing agents. Due to the air-sensitivity of this compound, all syntheses must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Historical Method: Reduction of Tellurium with Sodium in Liquid Ammonia

This classic method, likely similar to the one first employed by Berzelius, remains a common laboratory-scale synthesis.

Methodology:

-

Apparatus Setup: A three-necked flask equipped with a dry ice condenser, a gas inlet for inert gas, and a stirring bar is assembled and flame-dried.

-

Reaction Initiation: Anhydrous liquid ammonia is condensed into the flask at -78 °C (dry ice/acetone bath).

-

Addition of Reactants: Elemental tellurium powder is added to the liquid ammonia with stirring. Small, clean pieces of sodium metal are then added portion-wise.

-

Reaction Progression: The reaction mixture will initially turn blue due to the solvated electrons from the sodium. As the reaction proceeds, the blue color will fade, and a colorless or pale yellow solution of this compound will be formed. The reaction is typically complete when the blue color no longer persists.

-

Work-up: The liquid ammonia is allowed to evaporate under a stream of inert gas, leaving behind solid this compound. The product should be used immediately or stored under a rigorously inert atmosphere.

Logical Flow of Historical Synthesis:

References

Sodium Telluride as a Precursor for Metal Tellurides: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis and application of sodium telluride (Na₂Te) as a key precursor in the production of a wide array of metal tellurides. With a focus on applications in materials science, particularly for researchers, scientists, and professionals in drug development who utilize inorganic nanoparticles, this document details the synthesis of this compound itself and its subsequent use in forming various metal telluride nanocrystals, including those with applications in thermoelectric devices and quantum dots. The guide presents detailed experimental protocols, quantitative data summarized in comparative tables, and visualizations of reaction pathways and experimental workflows to facilitate understanding and replication.

Introduction

This compound is a highly reactive and versatile inorganic compound that serves as an excellent source of the telluride dianion (Te²⁻).[1] Its high reactivity makes it an effective precursor for the synthesis of numerous metal tellurides through solution-phase chemistry.[2] These metal tellurides, often produced as nanoparticles or quantum dots, exhibit unique optical and electronic properties, making them valuable in a range of applications from solar energy conversion and thermoelectric devices to bio-imaging and diagnostics.[2][3][4] This guide will focus on the practical aspects of using Na₂Te, covering its synthesis and its role in the controlled formation of metal telluride nanomaterials.

Synthesis of this compound (Na₂Te)

The in-situ generation of this compound is a common and practical approach due to its extreme sensitivity to air.[1] Several methods exist for the reduction of elemental tellurium to Na₂Te, with the use of sodium borohydride (NaBH₄) in a suitable solvent being a widely adopted, milder alternative to hazardous reagents like elemental sodium.[5][6]

Experimental Protocol: Synthesis of this compound using Sodium Borohydride

This protocol is adapted from a method optimized for the selective synthesis of Na₂Te for subsequent reactions.[5]

Materials:

-

Tellurium powder (Te)

-

Sodium borohydride (NaBH₄)

-

N,N-dimethylformamide (DMF)

-

Nitrogen gas (N₂) for inert atmosphere

-

Standard glassware for air-sensitive chemistry (e.g., Schlenk line, three-neck flask)

Procedure:

-

Under a nitrogen atmosphere, add tellurium powder (1.0 eq) to a stirred solution of sodium borohydride (2.5 eq) in DMF.

-

Heat the reaction mixture to 80 °C and stir for 1 hour.

-

The formation of this compound is indicated by the solution turning a deep purple color.[5]

-

The resulting Na₂Te solution is typically used immediately in situ for the synthesis of the desired metal telluride.

Safety Precautions:

-

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the rapid oxidation of this compound.[1]

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

-

Tellurium compounds are toxic. Avoid inhalation and skin contact.

Synthesis of Metal Tellurides using this compound

The Na₂Te precursor solution can be readily used to synthesize a variety of metal telluride nanoparticles by introducing a solution of a corresponding metal salt. The general reaction mechanism involves the reaction of metal cations (M²⁺) with the telluride anions (Te²⁻) to precipitate the metal telluride (MTe).

Synthesis of Zinc Telluride (ZnTe) Nanoparticles

Zinc telluride is a II-VI semiconductor with applications in optoelectronic devices.[7][8]

Experimental Protocol: Chemical Precipitation of ZnTe Nanoparticles [7]

Materials:

-

Zinc acetate [Zn(OCOCH₃)₂]

-

This compound (Na₂Te) solution (freshly prepared as in section 2.1)

-

Methanol

-

Deionized water

Procedure:

-

Prepare a 0.2 M solution of zinc acetate in a suitable solvent.

-

Prepare a 0.1 M solution of this compound in a 1:1 methanol-water mixture.

-

While stirring the zinc acetate solution constantly, add the this compound solution dropwise.

-

An instantaneous cream-colored precipitate of ZnTe nanoparticles will form.[7]

-

The precipitate can be collected by filtration, washed with distilled water, and dried at 45-60 °C.[8]

Synthesis of Cadmium Telluride (CdTe) Quantum Dots

Cadmium telluride quantum dots are fluorescent nanoparticles widely used in bio-imaging and diagnostics.[4][9]

Experimental Protocol: Aqueous Synthesis of GSH-Capped CdTe Quantum Dots [9]

Materials:

-

Cadmium chloride (CdCl₂)

-

This compound (Na₂Te) solution (freshly prepared)

-

Glutathione (GSH) as a capping agent

-

Citrate buffer

Procedure:

-

Prepare a precursor solution of cadmium chloride in a citrate buffer.

-

Add glutathione to the cadmium solution with strong agitation.

-

Introduce the freshly prepared this compound solution to the mixture.

-

Allow the reaction to proceed to form GSH-capped CdTe quantum dots. The reaction can be stopped by cooling the mixture.[9]

Synthesis of Lead Telluride (PbTe) Nanoparticles

Lead telluride is a narrow bandgap semiconductor with significant applications in thermoelectric devices.[10][11]

Experimental Protocol: Aqueous Synthesis of PbTe Nanoparticle Networks [10]

Materials:

-

Lead(II) nitrate [Pb(NO₃)₂]

-

Sodium hydrogen telluride (NaHTe) solution (Note: NaHTe is often formed in aqueous preparations of Na₂Te)[1]

-

Potassium hydroxide (KOH)

-

A carbohydrate as a weak capping ligand (e.g., D-(+)-glucose)

-

Deionized water

Procedure:

-

Prepare a NaHTe solution by reacting sodium borohydride with tellurium in water at 0 °C.[10]

-

Separately, prepare the lead precursor solution by dissolving KOH, the carbohydrate, and Pb(NO₃)₂ in deionized water with sonication.

-

Purge the lead precursor solution with nitrogen.

-

Under constant stirring, add an equimolar amount of the freshly prepared NaHTe solution dropwise to the lead solution at room temperature.

-

A black precipitate of PbTe nanoparticles will form immediately.[10] The size of the nanoparticles can be tuned by adjusting the temperature and concentration.[10]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Value | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [5] |

| Tellurium:NaBH₄ Molar Ratio | 1:2.5 | [5] |

| Solvent | N,N-dimethylformamide (DMF) | [5] |

| Temperature | 80 °C | [5] |

| Reaction Time | 1 hour | [5] |

Table 2: Synthesis Parameters for Various Metal Tellurides from Na₂Te

| Metal Telluride | Metal Precursor | Tellurium Source | Capping Agent/Ligand | Solvent | Key Observations | Reference |

| ZnTe | Zinc Acetate | Na₂Te | None specified | Methanol/Water | Instantaneous cream-colored precipitate | [7] |

| CdTe | Cadmium Chloride | Na₂Te | Glutathione (GSH) | Citrate Buffer | Formation of fluorescent quantum dots | [9] |

| PbTe | Lead(II) Nitrate | NaHTe | Carbohydrate | Water | Immediate formation of black nanoparticles | [10] |

| Diorganyl Tellurides | Organyl Halides | Na₂Te | None | DMF | Yields of 37-93% | [5] |

Visualization of Pathways and Workflows

Synthesis of this compound

Caption: Synthesis of this compound from Elemental Tellurium.

General Workflow for Metal Telluride Nanoparticle Synthesis

Caption: General Experimental Workflow for Metal Telluride Synthesis.

Reaction Pathway for Metal Telluride Formation

Caption: Ionic Reaction Pathway for Metal Telluride Precipitation.

Conclusion

This compound is a pivotal precursor in the facile, solution-based synthesis of a diverse range of metal tellurides. The methodologies outlined in this guide, particularly those employing milder reducing agents like sodium borohydride, offer reproducible and scalable routes to high-quality metal telluride nanomaterials. The ability to tune the properties of the resulting nanoparticles by controlling reaction conditions makes this an attractive approach for researchers in materials science and nanotechnology. The detailed protocols and compiled data herein serve as a valuable resource for the synthesis and exploration of novel metal telluride-based materials for advanced applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. goodfellow.com [goodfellow.com]

- 4. nanorh.com [nanorh.com]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US9732272B2 - Synthesis of highly fluorescent GSH-CDTE nanoparticles (quantum dots) - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. physicsresjournal.com [physicsresjournal.com]

The Core Reaction Mechanisms of Sodium Telluride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium telluride (Na₂Te) is a powerful, yet highly sensitive, inorganic reagent that serves as a potent nucleophile and reducing agent in a variety of chemical transformations. Its utility in organic synthesis, particularly in the formation of organotellurium compounds, reduction of functional groups, and cleavage of carbon-halogen bonds, has garnered significant interest. This guide provides a comprehensive overview of the fundamental reaction mechanisms of this compound, detailing its synthesis, reactivity, and applications. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the core principles governing its chemical behavior, supported by experimental protocols, quantitative data, and mechanistic visualizations.

Introduction

This compound is a salt of the unstable acid, hydrogen telluride (H₂Te)[1]. In its pure, solid state, it exists as a colorless powder with an antifluorite crystal structure, where each telluride anion (Te²⁻) is surrounded by eight sodium cations (Na⁺), and each sodium cation is coordinated to four telluride anions[1]. However, it is notoriously air-sensitive, readily oxidizing to form polytellurides (Na₂Teₓ) and elemental tellurium, which imparts a characteristic purple or dark gray color to most samples[1]. This high reactivity necessitates its in situ generation for most synthetic applications.

The telluride dianion is a soft, highly polarizable nucleophile, which dictates its reactivity towards soft electrophiles. Furthermore, its ability to donate electrons makes it a potent reducing agent for various functional groups. Understanding these fundamental properties is crucial for predicting and controlling its reaction pathways.

Synthesis of this compound

Due to its instability in air, this compound is almost exclusively prepared in situ immediately prior to its use in a subsequent reaction. The most common methods involve the reduction of elemental tellurium powder using a suitable reducing agent in an inert atmosphere.

Reduction of Elemental Tellurium

Several reducing agents can be employed for the synthesis of this compound, with the choice often depending on the solvent and the desired stoichiometry (i.e., formation of Na₂Te vs. Na₂Te₂).

Table 1: Common Methods for the In Situ Generation of this compound

| Reducing Agent | Solvent | Typical Conditions | Stoichiometry Control | Reference |

| Sodium metal | Liquid Ammonia | -78 °C to -33 °C | 2 eq Na for Na₂Te | [1][2] |

| Sodium borohydride (NaBH₄) | DMF, Ethanol, Water | 60-80 °C | ~2.5 eq NaBH₄ for Na₂Te; ~1 eq for Na₂Te₂ | [3][4] |

| Sodium Hydride (NaH) | DMF | Room temperature to 80 °C | Excess NaH for Na₂Te | [2] |

| Hydrazine Hydrate (N₂H₄·H₂O) | DMF, with NaOH | 60 °C | Not explicitly for Na₂Te vs Na₂Te₂ control | [2] |

Experimental Protocol: In Situ Generation of this compound with Sodium Borohydride

This protocol is adapted from a procedure for the synthesis of diorganyl tellurides[3].

-

To a stirred solution of sodium borohydride (2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add elemental tellurium powder (1.0 equivalent).

-

Heat the reaction mixture to 80 °C and stir for 1 hour. The formation of this compound is indicated by the appearance of a deep purple color.

-

The resulting solution of this compound is then ready for use in subsequent reactions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. An Efficient Method for the Selective Syntheses of this compound and Symmetrical Diorganyl Tellurides and the Investigation of Reaction Pathways | MDPI [mdpi.com]

- 4. assignmentpoint.com [assignmentpoint.com]

An In-depth Technical Guide to Safety Precautions for Handling Sodium Telluride Powder

This guide provides comprehensive safety protocols and technical information for researchers, scientists, and drug development professionals working with sodium telluride (Na₂Te) powder. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Introduction to this compound

This compound is a stable, solid inorganic compound with the chemical formula Na₂Te.[1][2] When pure, it appears as a white, hygroscopic powder.[2][3] However, it is highly sensitive to air and moisture, readily oxidizing to form polytellurides and eventually elemental tellurium, which can give it a gray or purple appearance.[1][2] It is a strong reducing agent and reacts vigorously with acids.[1]

Hazard Identification and Health Effects

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

Health Hazards:

-

Acute Effects: Inhalation may lead to a dry mouth, a characteristic garlic-like odor on the breath and in sweat, anorexia, nausea, and drowsiness.[3] Skin and eye contact can cause irritation, itching, and dermatitis.[3] Ingestion can also result in similar symptoms, including depression and somnolence.[3]

-

Chronic Effects: The toxicological properties of this compound have not been thoroughly investigated.[3] However, repeated exposure may affect the skin and central nervous system.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | Na₂Te |

| Molar Mass | 173.58 g/mol |

| Appearance | White hygroscopic powder, often gray or purple due to oxidation[1][2][3] |

| Density | 2.90 g/cm³[2] |

| Melting Point | 953 °C (1,747 °F; 1,226 K)[2][3] |

| Solubility in Water | Very soluble, decomposes with the evolution of H₂Te[2][3] |

Table 2: Exposure Limits (as Tellurium)

| Organization | Limit Type | Value |

| ACGIH | TLV-TWA | 0.1 mg/m³[4] |

| OSHA | PEL-TWA | 0.1 mg/m³[3][4] |

| NIOSH | IDLH | 25 mg/m³[4] |

Experimental Protocols for Safe Handling

Strict adherence to the following protocols is mandatory when working with this compound powder.

4.1. Engineering Controls

-

All handling of this compound powder must be conducted in a properly functioning chemical fume hood with an average face velocity of at least 100 feet per minute.[5]

-

Use of a glove box with an inert atmosphere (e.g., argon or nitrogen) is highly recommended for weighing and transferring the powder to minimize air and moisture exposure.

-

Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the work area.[4]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are required.[6]

-

Hand Protection: Impervious gloves, such as nitrile or neoprene, must be worn.[5][6] Inspect gloves for any signs of degradation or punctures before use.

-

Skin and Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron or suit should be worn.[5][6]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with appropriate particulate filters is necessary.[3]

4.3. Handling and Storage

-

Handling:

-

Storage:

4.4. Spill and Emergency Procedures

-

Spill:

-

Evacuate the area and restrict access.

-

Wear full PPE, including respiratory protection.

-

Carefully sweep up the spilled powder, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with a damp cloth (use water with caution due to reactivity) and decontaminate the area.

-

-

Fire:

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

4.5. Waste Disposal

-

Dispose of this compound waste in accordance with all local, state, and federal regulations.[3]

-

Waste should be collected in clearly labeled, sealed containers.

-

Contact your institution's environmental health and safety department for specific disposal procedures.

Visualizations

Diagram 1: Personal Protective Equipment (PPE) Workflow

Caption: Workflow for selecting appropriate Personal Protective Equipment.

Diagram 2: Emergency Response for this compound Spill

Caption: Step-by-step procedure for responding to a this compound spill.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Organotellurium Compounds Using Sodium Telluride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotellurium compounds are gaining significant attention in medicinal chemistry and materials science due to their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties.[1][2][3] Some organotellurium compounds have demonstrated higher biological efficacy than their selenium counterparts.[2][3] Sodium telluride (Na₂Te) is a key reagent in the synthesis of these valuable compounds, acting as a potent nucleophile for the introduction of tellurium into organic molecules.[4][5] This document provides detailed protocols for the synthesis of various organotellurium compounds utilizing in situ generated this compound, ensuring a milder and more efficient approach compared to traditional methods that may employ hazardous reagents.[2]

In Situ Generation of this compound

The in situ generation of this compound from elemental tellurium using a reducing agent is a common and effective strategy. Sodium borohydride (NaBH₄) in a solvent like N,N-dimethylformamide (DMF) is a preferred reducing agent, offering milder reaction conditions compared to reagents like sodium hydride or hydrazine.[2][3][6] The reaction progress is often indicated by a color change in the solution to a deep purple or reddish hue, signifying the formation of this compound.[2][7]

The stoichiometry of sodium borohydride to tellurium is crucial in selectively generating either this compound (Na₂Te) for the synthesis of diorganyl tellurides (R-Te-R) or sodium ditelluride (Na₂Te₂) for diorganyl ditellurides (R-Te-Te-R).[1][2]

Experimental Workflow for Organotellurium Compound Synthesis

The general workflow for the synthesis of organotellurium compounds using in situ generated this compound involves two main stages: the reduction of elemental tellurium and the subsequent reaction with an organic electrophile.

Caption: General workflow for the two-stage synthesis of organotellurium compounds.

Protocol 1: Synthesis of Symmetrical Diorganyl Tellurides

This protocol details the selective synthesis of symmetrical diorganyl tellurides (R-Te-R) using an optimized ratio of sodium borohydride to tellurium.[2]

Materials:

-

Elemental Tellurium (Te) powder

-

Sodium borohydride (NaBH₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Organyl halide (R-X, e.g., alkyl bromide, aryl iodide)

-

Nitrogen gas (N₂)

-

Standard glassware for inert atmosphere reactions

-

Stirring and heating apparatus

-

Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Under a nitrogen atmosphere, add elemental tellurium (1.0 eq) to a stirred solution of sodium borohydride (2.5 eq) in DMF.[2]

-

Heat the reaction mixture to 80 °C and stir for 1 hour. The formation of this compound is indicated by the solution turning a deep purple color.[2]

-

Cool the reaction mixture to the appropriate temperature (see Table 1) and add the organyl halide (2.0 eq).[2]

-

Stir the resulting mixture for 3-5 hours.[2]

-

Upon completion, dilute the mixture with water and extract with a suitable organic solvent (e.g., n-hexane or ethyl acetate).[2]

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pure diorganyl telluride.

Quantitative Data for Diorganyl Telluride Synthesis [2]

| Entry | Organyl Halide | Reaction Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | n-Hexyl bromide | 25 | 3 | Di-n-hexyl telluride | 93 |

| 2 | n-Butyl bromide | 25 | 3 | Di-n-butyl telluride | 90 |

| 3 | Isopropyl bromide | 25 | 3 | Di-isopropyl telluride | 76 |

| 4 | Phenyl iodide | 110 | 5 | Diphenyl telluride | 67 |

| 5 | 4-Methylphenyl iodide | 110 | 5 | Di(4-methylphenyl) telluride | 65 |

| 6 | 4-Methoxyphenyl iodide | 110 | 5 | Di(4-methoxyphenyl) telluride | 58 |

Protocol 2: Selective Synthesis of Dialkyl Ditellurides

This protocol is optimized for the selective synthesis of dialkyl ditellurides (R-Te-Te-R), which involves the formation of sodium ditelluride (Na₂Te₂).[1]

Materials:

-

Elemental Tellurium (Te) powder

-

Sodium borohydride (NaBH₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Alkyl bromide (R-Br)

-

Nitrogen gas (N₂)

-

Standard glassware for inert atmosphere reactions

-

Stirring and heating apparatus

-

Extraction and purification equipment

Procedure:

-

In a flask under a nitrogen atmosphere, add elemental tellurium (1.0 eq) and sodium borohydride (1.0 eq) to DMF.[1]

-

Heat the mixture to 60 °C and stir for 1 hour to facilitate the formation of sodium ditelluride.[1]

-

Cool the reaction to 25 °C and add the alkyl bromide (1.2 eq).[1]

-

Continue stirring for 3-20 hours at 25 °C.[1]

-

After the reaction is complete, perform a standard aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product via column chromatography to yield the desired dialkyl ditelluride.

Quantitative Data for Dialkyl Ditelluride Synthesis [8]

| Entry | Alkyl Bromide | Time (h) | Product | Yield (%) |

| 1 | n-Hexyl bromide | 3 | Di-n-hexyl ditelluride | 76 |

| 2 | n-Butyl bromide | 3 | Di-n-butyl ditelluride | 81 |

| 3 | n-Pentyl bromide | 3 | Di-n-pentyl ditelluride | 80 |

| 4 | n-Octyl bromide | 3 | Di-n-octyl ditelluride | 84 |

| 5 | Isopropyl bromide | 3 | Di-isopropyl ditelluride | 79 |

| 6 | Cyclobutyl bromide | 5 | Dicyclobutyl ditelluride | 67 |

Proposed Reaction Pathways

The selective formation of either diorganyl tellurides or ditellurides is dependent on the stoichiometry of the reducing agent, which dictates the tellurium species present in the solution.

Caption: Proposed reaction pathways for the selective synthesis of tellurides and ditellurides.

Applications in Drug Development

Organotellurium compounds are being explored for various therapeutic applications. Their antioxidant properties are attributed to their ability to mimic the enzyme glutathione peroxidase.[9] Additionally, certain organotellurium complexes have demonstrated potent antiproliferative activity against cancer cell lines, making them promising candidates for further investigation in oncology.[9] The synthetic methods described herein provide a foundation for the creation of novel organotellurium molecules for biological screening and drug discovery programs.

Safety Precautions

This compound is highly sensitive to air and moisture, readily oxidizing and decomposing.[4] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon). Organotellurium compounds can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Upon contact with water or acids, this compound can release flammable and toxic hydrogen telluride gas.[4][5] Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

- 1. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Efficient Method for the Selective Syntheses of this compound and Symmetrical Diorganyl Tellurides and the Investigation of Reaction Pathways [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound Facts for Kids [kids.kiddle.co]

- 6. tandfonline.com [tandfonline.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. Advances in synthesis and anticancer applications of orga... [degruyterbrill.com]

Application Notes and Protocols for the Synthesis of Cadmium Telluride Quantum Dots Using a Sodium Telluride Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium Telluride (CdTe) quantum dots (QDs) are semiconductor nanocrystals renowned for their unique, size-dependent optoelectronic properties. Their high quantum yield, broad absorption spectra, and narrow, tunable emission spectra make them ideal candidates for a wide range of applications, particularly in the biomedical field. For professionals in drug development and research, CdTe QDs offer exciting possibilities as fluorescent probes for cellular imaging, biosensing, and as traceable carriers for targeted drug delivery.[1][2][3] This document provides a detailed protocol for the aqueous synthesis of high-quality, water-soluble CdTe quantum dots using a sodium hydrogen telluride (NaHTe) precursor, a method favored for its simplicity and production of biocompatible nanocrystals.[4]

Experimental Protocols

This section details the step-by-step methodology for the synthesis of thiol-capped CdTe quantum dots in an aqueous solution. The protocol is divided into three main stages: preparation of the sodium hydrogen telluride (NaHTe) precursor, synthesis of the CdTe quantum dots, and their subsequent purification.

Materials Required

-

Cadmium chloride (CdCl2)

-

Tellurium powder (Te)

-

Sodium borohydride (NaBH4)

-

3-Mercaptopropionic acid (MPA) or Thioglycolic acid (TGA)

-

Sodium hydroxide (NaOH)

-

Deionized water (H2O)

-

Ethanol

-

Nitrogen gas (N2)

Equipment

-

Three-neck round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirrer

-

Temperature controller

-

Schlenk line or nitrogen inlet

-

Septa and syringes

-

pH meter

-

Centrifuge

-

UV-Vis spectrophotometer

-

Fluorometer

Protocol for Aqueous Synthesis of Thiol-Capped CdTe Quantum Dots

1. Preparation of the Sodium Hydrogen Telluride (NaHTe) Precursor:

-

In a glovebox or under a nitrogen atmosphere, add Tellurium powder (e.g., 0.064 g, 0.5 mmol) and Sodium borohydride (e.g., 0.076 g, 2 mmol) to a vial containing 2 mL of deionized water.

-

The reaction is exothermic and will produce H2 gas. The solution will turn purple, indicating the formation of NaHTe.

-

The freshly prepared NaHTe solution should be used immediately for the synthesis of CdTe QDs.

2. Synthesis of CdTe Quantum Dots:

-

In a three-neck flask, dissolve Cadmium chloride (e.g., 0.183 g, 1 mmol) and the thiol stabilizer (e.g., 2.4 mmol of MPA or TGA) in 100 mL of deionized water.

-

Adjust the pH of the solution to the desired value (typically between 9 and 11.5) using a 1 M NaOH solution.[5]

-

Deaerate the solution by bubbling with nitrogen gas for at least 30 minutes.

-

Under a nitrogen atmosphere, inject the freshly prepared NaHTe solution into the cadmium precursor solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to the desired temperature (typically 90-100°C) and allow it to reflux.

-

The size of the CdTe quantum dots, and thus their emission color, can be controlled by the refluxing time. Aliquots can be taken at different time intervals to monitor the growth of the quantum dots via UV-Vis and photoluminescence spectroscopy.[6][7]

3. Purification of CdTe Quantum Dots:

-

After the desired size of quantum dots is achieved, cool the reaction mixture to room temperature.

-

Precipitate the CdTe QDs by adding an equal volume of ethanol.

-

Centrifuge the solution (e.g., at 8000 rpm for 10 minutes) to pellet the quantum dots.[8]

-

Discard the supernatant and redisperse the quantum dot pellet in a small amount of deionized water.

-

Repeat the precipitation and centrifugation steps two more times to remove unreacted precursors and excess stabilizer.

-

Finally, disperse the purified CdTe quantum dots in deionized water or a suitable buffer for storage and further use.

Data Presentation

The following tables summarize the typical quantitative data associated with the synthesis of CdTe quantum dots, demonstrating the relationship between reaction parameters and the resulting optical properties.

Table 1: Effect of Precursor Molar Ratios on Quantum Yield

| Cd:Te:Thiol Molar Ratio | pH | Maximum Quantum Yield (%) | Reference |

| 1:0.07:2.0 (L-Cysteine) | 11.5 | 19.4 | [5] |

| 1:0.5:2.4 (TGA) | ~11 | ~28 |

Table 2: Evolution of Optical Properties with Reaction Time

| Reflux Time (minutes) | Absorption Max (nm) | Emission Max (nm) |

| 10 | 490 | 520 |

| 30 | 508 | 545 |

| 60 | 521 | 560 |

| 180 | 584 | 620 |

| 300 | 561 | 605 |

| 420 | 579 | 625 |

Note: The data in Table 2 is representative and can vary based on specific reaction conditions such as pH, temperature, and precursor concentrations.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of CdTe quantum dots.

Caption: Workflow for the aqueous synthesis of CdTe quantum dots.

References

- 1. Quantum dots as a platform for nanoparticle drug delivery vehicle design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iust.ac.ir [iust.ac.ir]

- 3. Quantum dots in imaging, drug delivery and sensor applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. appol.ifpan.edu.pl [appol.ifpan.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ise.sjtu.edu.cn [ise.sjtu.edu.cn]

Sodium Telluride: A Versatile Reducing Agent in Organic Chemistry - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals